4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]-
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Overview
Description
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-[(1E)-2-phenylethenyl]-2-nitropropene with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]-.
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Isoxazolamine, 5-methyl-
- 4-Isoxazolamine, 3-methyl-5-(1-methylethyl)-
- 4-Methyl-5-phenyl-3-isoxazolamine
Uniqueness
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(13)11(15-14-9)8-7-10-5-3-2-4-6-10/h2-8H,13H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYACQMBOAGPRAP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1N)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of 4-amino-3-methyl-5-styrylisoxazole?
A1: 4-amino-3-methyl-5-styrylisoxazole has the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol.
Q2: What spectroscopic data is available for characterizing 4-amino-3-methyl-5-styrylisoxazole?
A2: Researchers commonly use IR, 1H NMR, 13C NMR, and HRMS techniques to characterize the structure of 4-amino-3-methyl-5-styrylisoxazole and its derivatives. [, , , , , , , , , , , ]
Q3: What are the main synthetic routes used to obtain 4-amino-3-methyl-5-styrylisoxazole?
A3: A common starting material for the synthesis of 4-amino-3-methyl-5-styrylisoxazole is the corresponding 3-methyl-4-nitro-5-styrylisoxazole, which can be reduced to the amine. []
Q4: How is 4-amino-3-methyl-5-styrylisoxazole used in organic synthesis?
A4: 4-amino-3-methyl-5-styrylisoxazole serves as a versatile building block in organic synthesis. It readily reacts with various electrophiles, enabling the preparation of diversely functionalized isoxazole derivatives. Some common reactions include:
- Reaction with anhydrides: This compound reacts with phthalic, maleic, and succinic anhydrides, leading to ring-opening of the anhydride and subsequent cyclization. []
- Reaction with aryl isocyanates: Reaction with aryl isocyanates forms urea derivatives, which can be further transformed into various heterocycles like pyrimidinediones. []
- Reaction with phenacyl bromides: This reaction forms phenacyl isoxazolylamines, which can be used to synthesize various heterocycles, such as pyrrolo[2,3-d]pyrimidines. []
- Multicomponent reactions: It participates in multicomponent reactions for the efficient synthesis of complex heterocyclic systems like isoxazolyl amino chromeno[4,3-b]pyridines and isoxazolyl amino chromenopyrroles. [, ]
Q5: Are there any reported applications of 4-amino-3-methyl-5-styrylisoxazole derivatives in medicinal chemistry?
A5: Yes, researchers have explored the biological activity of 4-amino-3-methyl-5-styrylisoxazole derivatives, particularly their:
- Anti-inflammatory and analgesic activities: Several derivatives exhibit promising anti-inflammatory and analgesic properties comparable to standard drugs. [, ]
- Antimicrobial activity: Studies have demonstrated the effectiveness of certain derivatives against various bacterial and fungal strains. [, , ]
Q6: What is the impact of structural modifications on the activity of 4-amino-3-methyl-5-styrylisoxazole derivatives?
A6: While specific structure-activity relationship (SAR) studies are limited in the provided literature, it's clear that introducing various substituents and heterocyclic moieties to the core structure of 4-amino-3-methyl-5-styrylisoxazole can significantly influence its biological activity, including its potency and selectivity. [, , , ]
Q7: What green chemistry approaches have been explored for synthesizing 4-amino-3-methyl-5-styrylisoxazole derivatives?
A7: Several research groups have developed eco-friendly synthetic methods utilizing:
- PEG-400: Polyethylene glycol-400 acts as an efficient and recyclable reaction medium for synthesizing isoxazolyl indole-3-carboxylic acid esters and isoxazolyl pyrido[2,3-d]pyrimidines. [, ]
- Ionic Liquids: Ionic liquids, such as 1-methyl imidazolium tetraflouroborate ([HMIm]BF4), have been successfully employed as solvents and promoters for synthesizing isoxazolyl quinazolin-4(3H)-ones and isoxazolyl dihydro-1H-indol-4(5H)-one derivatives. [, ]
- Aqueous Medium: Reactions carried out in water with catalysts like acetic acid or p-toluenesulfonic acid offer environmentally friendly routes for synthesizing isoxazolyl amino chromeno[4,3-b]pyridine derivatives, isoxazolyl amino chromenopyrroles, and isoxazolyl-4-hydroxyindole-3-carboxylate derivatives. [, , ]
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